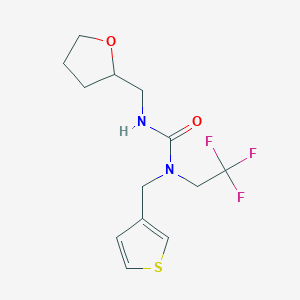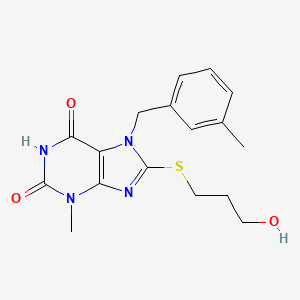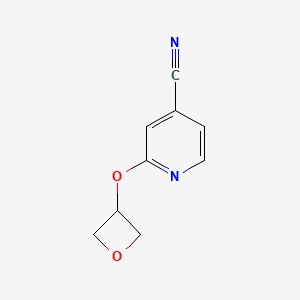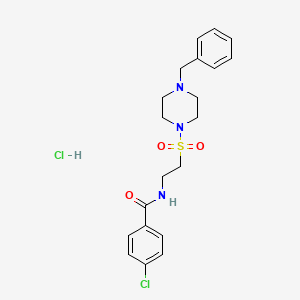![molecular formula C26H18Cl2F6N4S2 B2527186 1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone N-[1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)ethylidene]hydrazone CAS No. 321432-69-3](/img/structure/B2527186.png)
1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone N-[1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)ethylidene]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone N-[1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)ethylidene]hydrazone, is a complex molecule that may be related to the class of compounds discussed in the provided papers. These papers describe the synthesis of various heterocyclic compounds, including those with 1,2,3-triazole moieties and thiosemicarbazides, which are often of interest due to their potential pharmacological activities .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the formation of thiosemicarbazone from reactions involving thiosemicarbazide and different aldehydes or ketones. In one study, 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one was used as a starting material to produce various derivatives, including thiosemicarbazone, by reacting with thiosemicarbazide . Another approach to synthesizing related compounds, such as 1-[1-(2-Pyridyl)ethyl]-3-thiosemicarbazides, involves the reduction of azomethine bonds in thiosemicarbazones, followed by displacement reactions to introduce different substituents .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of heterocyclic moieties, such as 1,2,3-triazole and pyridine rings, which are known to impart significant biological activity. The presence of substituents like the trifluoromethyl group can influence the electronic properties and steric hindrance, potentially affecting the molecule's reactivity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are quite diverse. For instance, the formation of 1,3,4-thiadiazole derivatives is achieved by reacting alkylidenecarbodithioate with hydrazonoyl halides. Additionally, the synthesis of substituted pyridines and nicotinic acid esters involves the use of 3-phenyl-2-en-1-one, which can be further transformed into azide compounds and then reacted with amines to yield substituted urea and phenylcarbamate derivatives containing the 1,2,3-triazole moiety . In the case of antimalarial agents, the synthesis of 1-[1-(2-Pyridyl)ethyl]-3-thiosemicarbazides from thiosemicarbazones involves reduction and displacement reactions, highlighting the versatility of these chemical processes .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not detailed in the provided papers, the studies do suggest that the introduction of various substituents and heterocyclic rings can significantly alter these properties. For example, the presence of a triazole ring can affect the compound's dipole moment and hydrogen bonding capability, which in turn can influence solubility and stability. The trifluoromethyl group is known to increase lipophilicity, which could affect the compound's ability to cross biological membranes . The antimalarial activity of related compounds also indicates that these structural features can have a profound impact on biological efficacy and toxicity .
科学的研究の応用
Synthesis and Structural Analysis
Fluorine-containing Heterocycles Synthesis : A study detailed the synthesis and reactions of new thieno[2,3-b]pyridine derivatives bearing the trifluoromethyl group, highlighting the importance of fluorine in modifying chemical properties and potential biological activity. This research involves the preparation of complex fluorine-containing heterocycles, demonstrating the intricate steps required to incorporate trifluoromethyl groups into pyridine derivatives, which could relate to the synthesis of the specified compound (Abdel-rahman, Bakhite, & Al-Taifi, 2005).
Structural Characterization through X-ray Analysis : Another study focused on the synthesis and structural characterization of trifluoromethyl-substituted compounds, using X-ray analysis to confirm the molecular structure. This approach is crucial for understanding the spatial arrangement of atoms within molecules and could be applied to confirm the structure of complex molecules like the one (Flores et al., 2018).
Potential Applications
Synthesis of Substituted Oxadiazoles : Research on the synthesis of substituted 1,3,4-oxadiazoles from hydrazones suggests potential pharmaceutical and industrial applications of similar compounds. These findings indicate a broad interest in developing molecules with specific substitutions for various uses, ranging from antimicrobial agents to corrosion inhibitors (Daoud, Ahmad, & Ali, 2009).
Heterocyclic Compounds in Drug Design : The synthesis of heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives, plays a significant role in drug discovery and development. These studies reflect ongoing efforts to create molecules with potential therapeutic benefits, highlighting how the compound could fit into broader research themes aimed at discovering new drugs or materials (Elneairy, 2010).
将来の方向性
特性
IUPAC Name |
(E)-1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-N-[(E)-1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylideneamino]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Cl2F6N4S2/c1-13(23-5-3-17(39-23)9-21-19(27)7-15(11-35-21)25(29,30)31)37-38-14(2)24-6-4-18(40-24)10-22-20(28)8-16(12-36-22)26(32,33)34/h3-8,11-12H,9-10H2,1-2H3/b37-13+,38-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMHFLROXKPDNZ-VLMNQWLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(C)C1=CC=C(S1)CC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=C(S3)CC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C(\C1=CC=C(S1)CC2=C(C=C(C=N2)C(F)(F)F)Cl)/C)/C3=CC=C(S3)CC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Cl2F6N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2527105.png)
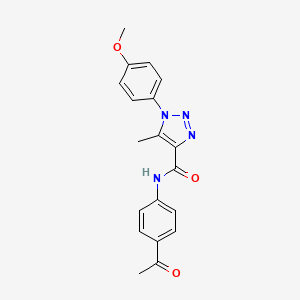
![6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2527112.png)
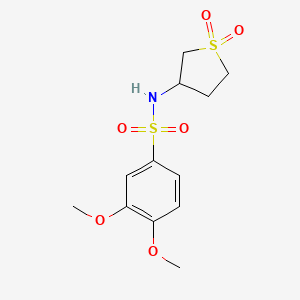

![2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2527115.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527117.png)
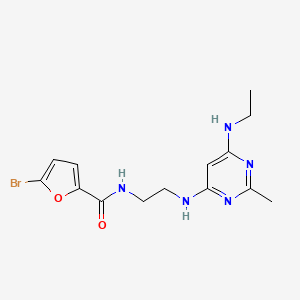
![2-Methoxycarbonyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2527120.png)
